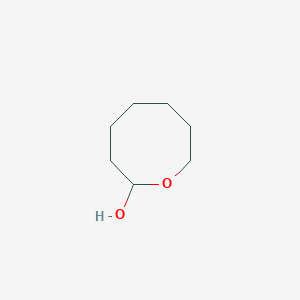
1-Hexanol, 1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, 1-(trimethylsilyl)- is an organic compound that belongs to the class of alkylsilanes. It is characterized by the presence of a hexanol group attached to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-hexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
1-Hexanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The trimethylsilyl group can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1-Hexanol, 1-(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
1-Hexanol: A primary alcohol with a six-carbon chain.
Trimethylsilyl Chloride: A reagent used to introduce the trimethylsilyl group into organic molecules.
Hexyltrimethylsilane: A compound similar to 1-Hexanol, 1-(trimethylsilyl)- but with different reactivity.
Uniqueness: 1-Hexanol, 1-(trimethylsilyl)- is unique due to its dual functionality, combining the properties of an alcohol and a silane. This makes it a versatile compound in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
66235-28-7 |
|---|---|
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
1-trimethylsilylhexan-1-ol |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
XMSPZMZQELELMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
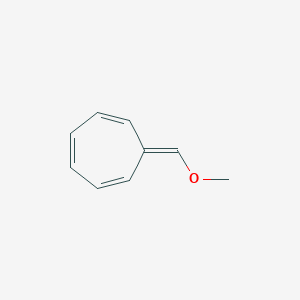
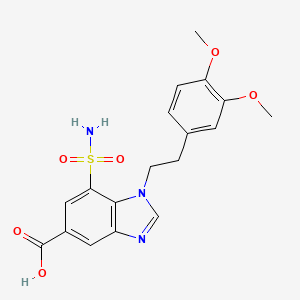
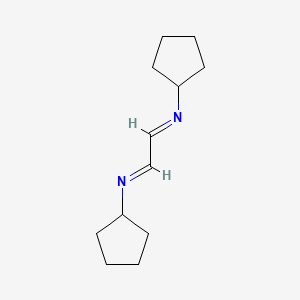
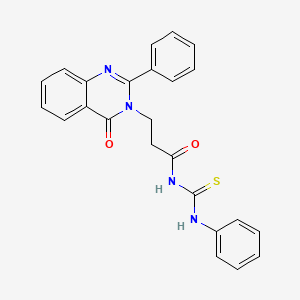

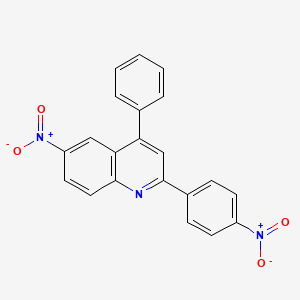


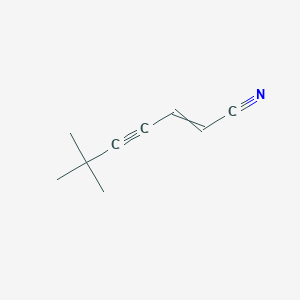
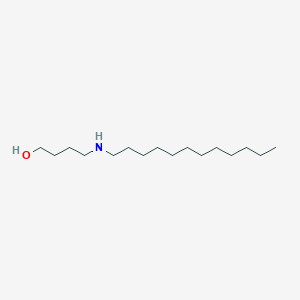
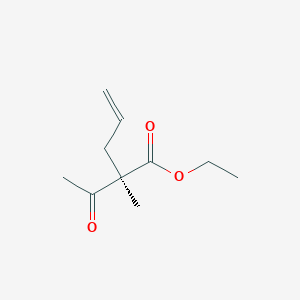
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
